molecular formula C12H15BrFNO2 B3074170 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine CAS No. 1019442-97-7

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine

Cat. No.: B3074170
CAS No.: 1019442-97-7
M. Wt: 304.15 g/mol
InChI Key: CFFCZDKWRJYCCD-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C12H15BrFNO2 . It has an average mass of 304.155 Da and a monoisotopic mass of 303.027008 Da .

Scientific Research Applications

Synthesis and Characterization

The compound 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine is utilized in the synthesis and characterization of various morpholine derivatives with potential biological activities. For example, it has been used in the synthesis of compounds with remarkable anti-TB activity and superior anti-microbial activity. These compounds have been characterized by techniques such as NMR, IR, and Mass spectral studies, and their structures confirmed by single crystal X-ray diffraction, demonstrating their application in developing novel therapeutic agents (Mamatha S.V et al., 2019).

Antimicrobial and Antibacterial Studies

Morpholine derivatives, including those synthesized from this compound, have been evaluated for their antimicrobial and antibacterial properties. Studies have shown that these compounds exhibit good inhibitory action against a range of bacterial strains, indicating their potential in the development of new antibiotics and antimicrobial agents. This highlights the importance of these compounds in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial therapies (Aziz‐ur‐Rehman et al., 2016).

Chemical Synthesis and Molecular Docking Studies

The compound has also been used in the synthesis of less symmetrical dicopper(II) complexes to model the active site of type 3 copper proteins. These studies provide insights into the influence of a thioether group close to the metal site on catecholase activity, contributing to our understanding of enzyme mimetics and their potential applications in biochemistry and pharmaceuticals (Michael Merkel et al., 2005).

Properties

IUPAC Name

4-[2-(2-bromo-4-fluorophenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFCZDKWRJYCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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